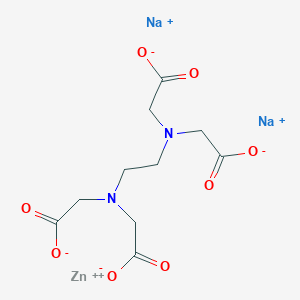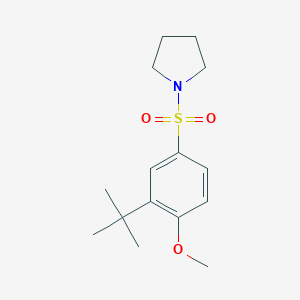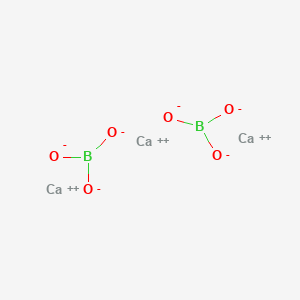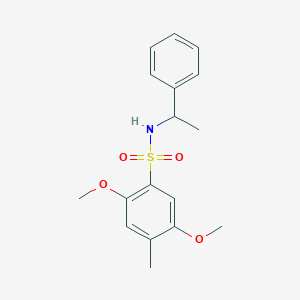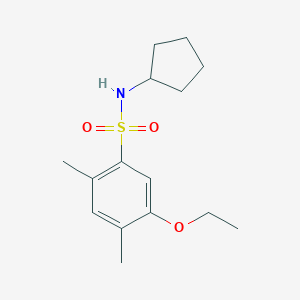![molecular formula C9H15Cl2N3O2 B224734 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea CAS No. 13909-12-1](/img/structure/B224734.png)
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the family of nitrosoureas. It is used to treat various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. CCNU has been shown to be effective in killing cancer cells by damaging their DNA and preventing them from dividing and growing.
Mécanisme D'action
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an alkylating agent that works by damaging the DNA of cancer cells. It enters the cell and forms covalent bonds with the DNA, causing cross-linking and damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death.
Effets Biochimiques Et Physiologiques
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has both biochemical and physiological effects on the body. It affects the DNA of cancer cells, causing damage and preventing them from dividing and growing. This ultimately leads to the death of cancer cells. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also affects healthy cells in the body, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an important chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage the DNA of cancer cells makes it an effective treatment option for various types of cancer. However, 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also has limitations for lab experiments, as it can be toxic to healthy cells and has side effects that can affect the results of experiments.
Orientations Futures
There are many future directions for the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea. One area of research is the development of new formulations and delivery methods for 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea, which could improve its effectiveness and reduce its side effects. Another area of research is the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in combination with other chemotherapy drugs, which could improve its efficacy in treating cancer. Additionally, the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in animal models and clinical trials could provide valuable insights into its effectiveness and safety in treating cancer.
Méthodes De Synthèse
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with thionyl chloride in the presence of a base. The reaction yields 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea as a yellowish crystalline powder. The synthesis of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires careful handling and monitoring to ensure high purity and yield.
Applications De Recherche Scientifique
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea works by damaging the DNA of cancer cells, preventing them from dividing and growing. This makes 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea an important chemotherapy drug in the fight against cancer.
Propriétés
Numéro CAS |
13909-12-1 |
|---|---|
Nom du produit |
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
Formule moléculaire |
C9H15Cl2N3O2 |
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
3-[(1S,2S)-2-chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)/t7-,8-/m0/s1 |
Clé InChI |
AVQDABCAQFMRFT-YUMQZZPRSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)NC(=O)N(CCCl)N=O)Cl |
SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
SMILES canonique |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






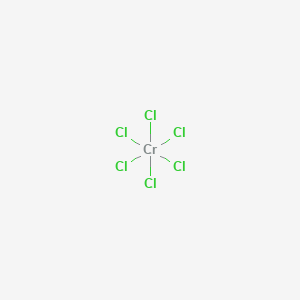
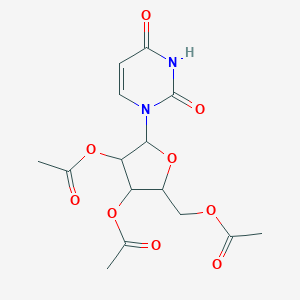
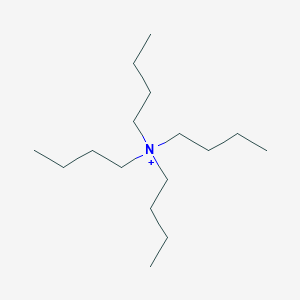
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
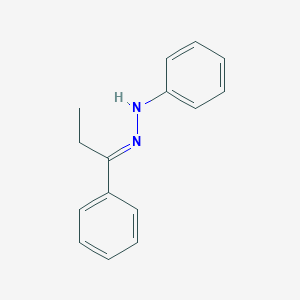
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
